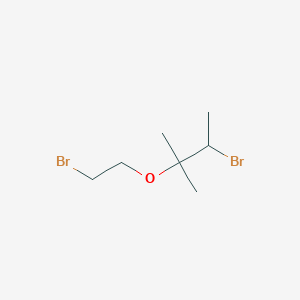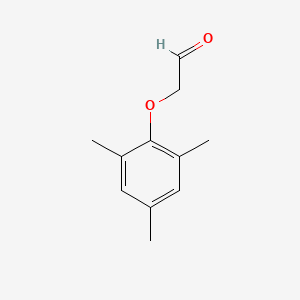![molecular formula C13H13N5 B14146349 N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide CAS No. 89258-75-3](/img/structure/B14146349.png)
N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is a synthetic organic compound that features a cyanoethyl group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanoethyl group: This step involves the reaction of the imidazole derivative with a cyanoethylating agent, such as acrylonitrile, under controlled conditions.
Formation of the methanimidamide group: This can be done by reacting the intermediate with formamide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and imidazole groups play crucial roles in binding to these targets and influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-4-yl)phenyl]methanimidamide
- N’-(2-cyanoethyl)-N-[4-(1H-imidazol-2-yl)phenyl]methanimidamide
Uniqueness
N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is unique due to the specific positioning of the imidazole ring and the cyanoethyl group. This configuration can result in distinct chemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
89258-75-3 |
|---|---|
Molekularformel |
C13H13N5 |
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C13H13N5/c14-6-1-7-15-9-17-12-4-2-11(3-5-12)13-8-16-10-18-13/h2-5,8-10H,1,7H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
BSAUJNRJGBNZHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=CN2)NC=NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)




![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)





